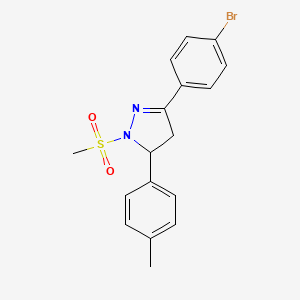![molecular formula C17H20N4O3 B3017104 Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-42-5](/img/structure/B3017104.png)
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to act on various targets such as tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .
Mode of Action
For instance, when acting as tubulin inhibitors, they prevent microtubule formation, disrupting cell division . As LSD1 inhibitors, they can alter gene expression . And as CDK2 inhibitors, they can halt the cell cycle .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibiting tubulin can disrupt the mitotic spindle assembly, leading to cell cycle arrest . Inhibiting LSD1 can lead to changes in histone methylation status, affecting gene expression . And inhibiting CDK2 can halt the cell cycle, preventing cell proliferation .
Result of Action
The result of the compound’s action can vary depending on the target. For instance, inhibiting tubulin can lead to cell cycle arrest and potentially cell death . Inhibiting LSD1 can lead to changes in gene expression, potentially altering cell function . And inhibiting CDK2 can prevent cell proliferation, which could be beneficial in conditions like cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction involved in the synthesis of such compounds . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound, potentially affecting its activity .
Propiedades
IUPAC Name |
ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-23-13-8-6-12(7-9-13)15-14(16(22)24-5-2)11(3)20-17-18-10-19-21(15)17/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISDBENZKSIJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B3017022.png)
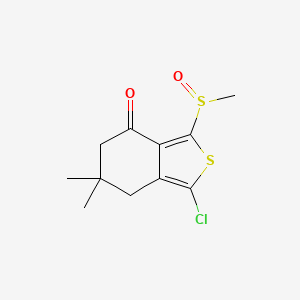
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)
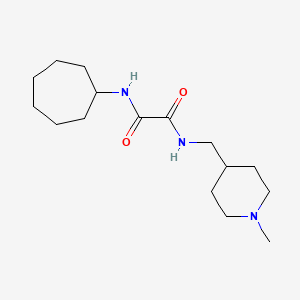
![5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3017030.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)
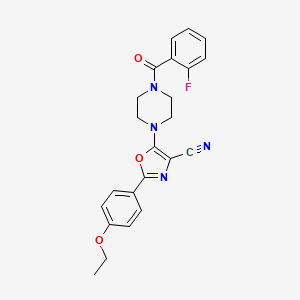
![N-(1-benzylpiperidin-4-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3017034.png)
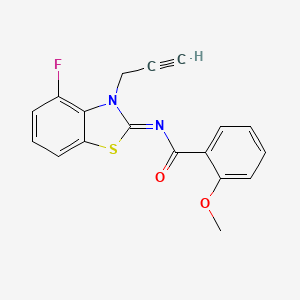
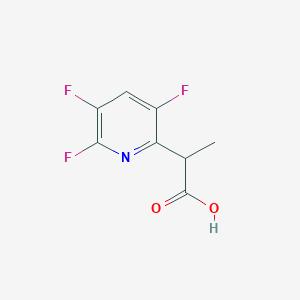
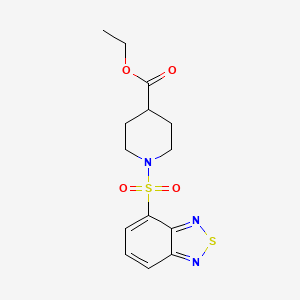
![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)
